4-Bromo-2-(bromomethyl)-5-chloropyridine
Description
4-Bromo-2-(bromomethyl)-5-chloropyridine is a halogenated pyridine derivative with bromine at positions 2 (as a bromomethyl group) and 4, and chlorine at position 5. Its molecular formula is C₆H₄Br₂ClN, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-5-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
InChI Key |
UELLISATZSDATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)-5-chloropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-methyl-5-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(bromomethyl)-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
- Oxidized or reduced forms of the original compound, depending on the reaction conditions.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-5-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Bromomethyl vs. Methyl : The bromomethyl group in the target compound increases electrophilicity compared to methyl-substituted analogs (e.g., 4-Bromo-5-chloro-2-methylpyridine), enabling efficient alkylation or arylation reactions .
- Halogen Positioning : The 4-Br substituent in the target compound distinguishes it from 5-Bromo-2-chloropyridine, which lacks substitution at position 3. This additional bromine may sterically hinder reactions at the pyridine ring .
- Core Heterocycle : Pyrimidine analogs (e.g., 5-Bromo-2,4-dichloropyrimidine) exhibit distinct electronic properties due to the six-membered ring with two nitrogen atoms, favoring different reaction pathways .
Biological Activity
4-Bromo-2-(bromomethyl)-5-chloropyridine is a pyridine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₃Br₂ClN. The compound features a pyridine ring with bromine and chlorine substituents, which contribute to its chemical reactivity and biological properties. The presence of halogens enhances the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of essential enzymes or receptors, thereby disrupting critical biological pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can be particularly relevant in cancer treatment.
- Antimicrobial Activity : By targeting bacterial enzymes or structures, the compound exhibits potential antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values are often used to assess its effectiveness.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
These findings indicate that this compound may serve as a lead compound in anticancer drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in the position and nature of substituents on the pyridine ring can significantly impact its potency and selectivity against specific targets.
Key Findings from SAR Studies:
- Bromine Substitution : The presence of bromine at the 4-position enhances antimicrobial activity compared to non-brominated analogs.
- Chloro Group : The chlorine atom at the 5-position contributes to increased binding affinity towards target proteins.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multidrug-resistant organisms .
- Anticancer Research : In vitro studies conducted on various cancer cell lines showed that modifications to the bromomethyl group led to improved cytotoxicity, indicating that further optimization could yield more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
